molecular formula C9H10O B2773164 6-Ethynylspiro[3.3]heptan-2-one CAS No. 2122322-27-2

6-Ethynylspiro[3.3]heptan-2-one

Cat. No.: B2773164
CAS No.: 2122322-27-2
M. Wt: 134.178
InChI Key: FGVCFSXLCSEIKX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems with Fused Small Rings in Molecular Design

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as privileged scaffolds in medicinal chemistry and materials science. Their inherent three-dimensionality allows for the precise projection of functional groups into space, a feature that is often difficult to achieve with more traditional, planar aromatic systems. chembridge.comtandfonline.com This spatial arrangement can lead to more effective and selective interactions with biological targets, such as the active sites of enzymes or protein-protein interfaces. researchgate.net

Spirocycles composed of smaller rings, such as the cyclobutane (B1203170) rings in spiro[3.3]heptane, offer a high degree of rigidity and a limited number of well-defined conformations. chembridge.comtandfonline.com This conformational restriction is highly advantageous in structure-based drug design, as it allows for a more accurate prediction and design of molecular interactions. Furthermore, the introduction of spirocyclic motifs can enhance the sp³ character of a molecule, a property that has been correlated with improved physicochemical properties and higher success rates in drug development. chembridge.com Despite their synthetic challenges, the novelty and unique 3D shapes of these systems make them attractive targets for creating diverse and complex molecular libraries. chembridge.comrsc.org

Unique Structural and Electronic Features of the Spiro[3.3]heptane Core

The spiro[3.3]heptane framework is a unique structural motif composed of two cyclobutane rings fused at a central quaternary carbon. This arrangement results in a rigid, non-planar structure where the two rings are orthogonal to each other. This orthogonality projects substituents in distinct, non-coplanar vectors, which is a key feature of its three-dimensional character. rsc.org The spiro[3.3]heptane core has been explored as a saturated bioisostere for benzene (B151609), offering a non-aromatic scaffold with similar spatial projection of substituents but with improved physicochemical properties like increased water solubility. researchgate.netchemrxiv.org

The strain inherent in the cyclobutane rings influences the reactivity of substituents attached to the spiro[3.3]heptane core. The bond angles and lengths deviate from ideal sp³ hybridization, which can affect the electronic properties of the system. This inherent strain can be harnessed in synthetic transformations, providing a driving force for ring-opening or rearrangement reactions.

Chemistry of Ethynyl (B1212043) Ketone Moieties within Strained Carbocyclic Frameworks

The ethynyl ketone group is a versatile functional handle in organic synthesis. The electron-withdrawing nature of the carbonyl group activates the alkyne for a variety of transformations, including nucleophilic additions (such as Michael additions), cycloadditions, and transition-metal-catalyzed cross-coupling reactions. d-nb.info When appended to a strained carbocyclic framework like spiro[3.3]heptane, the reactivity of the ethynyl ketone can be further modulated by the ring strain and steric environment.

The combination of the strained ring system and the reactive ethynyl ketone in 6-Ethynylspiro[3.3]heptan-2-one creates a molecule with two distinct and chemoselectively addressable reactive sites. The ketone can undergo standard carbonyl chemistry, while the ethynyl group can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity makes it a powerful building block for the synthesis of complex molecular architectures. For instance, the ethynyl group is a key feature in some potent antiviral nucleoside analogues. researchgate.net

Positioning of this compound within Advanced Organic Synthesis

This compound is a valuable synthetic intermediate that provides access to a wide range of substituted spiro[3.3]heptane derivatives. google.com Its utility stems from the orthogonal reactivity of its two functional groups. The ketone can be targeted for nucleophilic addition or reduction, while the terminal alkyne is amenable to reactions such as the Sonogashira coupling, click chemistry (cycloaddition with azides), and hydration to form a methyl ketone.

This bifunctionality allows for a modular and divergent approach to the synthesis of complex molecules. Starting from this compound, chemists can introduce a variety of substituents and functional groups at two different positions on the spirocyclic scaffold, leading to the rapid generation of molecular diversity. This capability is particularly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery and materials science. A German patent describes the use of spiro[3.3]heptan-2-ones as building blocks for a broad range of substituted spiro[3.3]heptanes for potential use as pharmaceutical agents and functional fine chemicals. google.com

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is expanding, driven by the increasing demand for novel 3D scaffolds in various fields of chemistry. Key research trajectories include:

Development of Novel Synthetic Methodologies: Efforts are ongoing to develop more efficient and stereoselective syntheses of substituted spiro[3.3]heptanes. This includes the exploration of new catalytic methods for the functionalization of the spiro[3.3]heptane core.

Medicinal Chemistry Applications: The spiro[3.3]heptane scaffold is being actively investigated as a bioisosteric replacement for aromatic rings in known drugs to improve their pharmacokinetic properties and to generate new intellectual property. researchgate.netchemrxiv.org The incorporation of the ethynyl ketone moiety provides a handle for attaching these scaffolds to other molecular fragments or for fine-tuning their biological activity.

Materials Science: The rigid, well-defined geometry of the spiro[3.3]heptane core makes it an attractive building block for the construction of novel polymers and functional materials with unique photophysical or electronic properties.

Chemical Biology: Analogues of this compound can be used to design chemical probes to study biological processes. The ethynyl group, for example, can be used for bioorthogonal ligation to label and track molecules in living systems.

The continued exploration of the synthesis and reactivity of this compound and its derivatives is expected to lead to the discovery of new molecules with valuable applications in medicine, materials, and beyond.

Data and Properties

Table 1: Physicochemical Properties of Spiro[3.3]heptane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Spiro[3.3]heptane-2,6-dione 176-76-1 C₇H₈O₂ 124.14
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride N/A C₈H₁₆ClNO 177.67

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Spiro[3.3]heptane
Spiro[3.3]heptane-2,6-dione
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride
2-Thiaspiro[3.3]heptan-6-one
Benzene
Sonidegib
Vorinostat

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylspiro[3.3]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVCFSXLCSEIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122322-27-2
Record name 6-ethynylspiro[3.3]heptan-2-one
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Synthetic Methodologies for 6 Ethynylspiro 3.3 Heptan 2 One and Its Key Precursors

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic approach to 6-ethynylspiro[3.3]heptan-2-one reveals several key bond disconnections and strategic considerations for its assembly. The primary challenge lies in the construction of the strained spiro[3.3]heptane core, followed by the installation of the ketone and ethynyl (B1212043) functionalities.

Strategies for Constructing the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane scaffold, characterized by two fused cyclobutane (B1203170) rings, presents a significant synthetic hurdle due to its inherent ring strain. Several strategies have been developed to overcome this, primarily revolving around cycloaddition reactions and ring expansion methodologies.

Key approaches to the spiro[3.3]heptane core include:

[2+2] Cycloaddition Reactions: This is a cornerstone of spiro[3.3]heptane synthesis, involving the reaction of an alkene with a ketene (B1206846) or keteniminium salt to form a cyclobutanone (B123998) ring. nih.govdiva-portal.org By using a methylenecyclobutane (B73084) derivative as the alkene component, the spirocyclic system can be directly assembled.

Meinwald Rearrangement: This method involves the acid-catalyzed rearrangement of an epoxide derived from a cyclopropylidene-containing precursor to yield a spiro[3.3]heptanone. nih.gov

Double Substitution Reactions: The reaction of a tetra-electrophilic species like pentaerythritol (B129877) tetrabromide with a bis-nucleophile can also lead to the formation of the spiro[3.3]heptane ring system. diva-portal.org

Strain-Relocating Semipinacol Rearrangements: A more recent approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which, after a semipinacol rearrangement, affords the spiro[3.3]heptan-1-one motif. nih.gov

The choice of strategy often depends on the desired substitution pattern on the final spiro[3.3]heptane product. The inherent three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive motif in drug discovery as a non-classical bioisostere for more common ring systems like cyclohexane. enamine.netacs.org

Introduction and Functionalization of the Ethynyl and Ketone Groups

With the spiro[3.3]heptane core in hand, the next critical steps involve the introduction of the ketone and ethynyl groups at the C2 and C6 positions, respectively.

The ketone at the C2 position is often an inherent part of the spiro[3.3]heptane synthesis, particularly when using ketene-based cycloadditions which directly yield a cyclobutanone. nih.govdiva-portal.org Alternatively, oxidation of a corresponding alcohol precursor can furnish the ketone.

The introduction of the ethynyl group at the C6 position can be achieved through several methods:

Addition of an Ethynyl Nucleophile: A common strategy involves the reaction of a ketone at the C6 position with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide. This would initially form a tertiary alcohol, 2-ethynylspiro[3.3]heptan-2-ol, which would then need to be oxidized to the target ketone. bldpharm.com

From a Carboxylic Acid: A carboxylic acid at the C6 position could potentially be converted to the ethynyl group through a multi-step sequence, although this is generally a less direct approach.

Established and Emerging Synthetic Routes to Spiro[3.3]heptan-2-one Derivatives

Several synthetic routes have been successfully employed to generate spiro[3.3]heptan-2-one and its derivatives. These methods often leverage the principles of [2+2] cycloaddition chemistry.

[2+2] Cycloaddition Approaches for Cyclobutane Ring Formationnih.govCurrent time information in Le Flore County, US.enamine.net

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings and is a mainstay in the synthesis of spiro[3.3]heptane derivatives. nih.govCurrent time information in Le Flore County, US.enamine.net This reaction typically involves the concerted or stepwise union of two unsaturated components.

A well-established method for constructing the cyclobutanone ring of the spiro[3.3]heptane system is the [2+2] cycloaddition of dichloroketene (B1203229) to an olefin. nih.govnih.gov Dichloroketene is typically generated in situ from trichloroacetyl chloride and an activated zinc-copper couple or by the dehydrochlorination of dichloroacetyl chloride with a base like triethylamine. diva-portal.org

For the synthesis of a spiro[3.3]heptanone, methylenecyclobutane is the olefin of choice. The initial cycloaddition product is a 2,2-dichlorocyclobutanone derivative, which then requires a reductive dechlorination step to yield the desired spiro[3.3]heptan-2-one. nih.gov This two-step sequence provides a reliable entry into the core structure.

Table 1: Key Steps in Dichloroketene Cycloaddition Route

StepReactantsReagentsProduct
1. Dichloroketene GenerationTrichloroacetyl chlorideZn(Cu) or TriethylamineDichloroketene (in situ)
2. [2+2] CycloadditionDichloroketene, Methylenecyclobutane-6,6-Dichlorospiro[3.3]heptan-2-one
3. Reductive Dechlorination6,6-Dichlorospiro[3.3]heptan-2-oneZinc dust, Acetic acidSpiro[3.3]heptan-2-one

An alternative and often more versatile approach to cyclobutanone synthesis involves the [2+2] cycloaddition of keteniminium salts with alkenes. nih.govnih.govresearchgate.net Keteniminium ions, generated from the activation of amides, are highly electrophilic and readily react with a variety of olefins. nih.govrsc.org The resulting cyclobutaniminium ion intermediate is then hydrolyzed to afford the corresponding cyclobutanone. researchgate.net

This method offers several advantages, including milder reaction conditions and the potential for asymmetric synthesis through the use of chiral auxiliaries. rsc.org The reaction of a keteniminium salt with methylenecyclobutane provides a direct route to the spiro[3.3]heptan-2-one scaffold.

Table 2: General Scheme for Keteniminium Salt Cycloaddition

StepReactants/IntermediatesReagentsProduct/Intermediate
1. Keteniminium Ion FormationN,N-DialkylamideActivating Agent (e.g., Tf₂O)Keteniminium Salt
2. [2+2] CycloadditionKeteniminium Salt, Methylenecyclobutane-Cyclobutaniminium Ion
3. HydrolysisCyclobutaniminium IonH₂OSpiro[3.3]heptan-2-one

Rearrangement-Based Syntheses (e.g., Semipinacol Rearrangements)

An alternative and elegant approach to the spiro[3.3]heptanone core involves rearrangement reactions, particularly the semipinacol rearrangement. nih.govnih.gov This strategy allows for the construction of the highly strained spiro[3.3]heptan-1-one motif, a constitutional isomer of the target ketone. nih.govnih.gov

This novel methodology involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. nih.gov In the presence of an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a "strain-relocating" semipinacol rearrangement. nih.gov This process involves the expansion of the highly strained bicyclobutyl and cyclopropyl (B3062369) rings to form the more stable, yet still strained, spiro[3.3]heptan-1-one skeleton. nih.govnih.gov The reaction proceeds stereospecifically, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones from chiral precursors. nih.govnih.gov

Specific Synthetic Strategies for Introducing the Ethynyl Moiety

Once the spiro[3.3]heptan-2-one scaffold or a suitable precursor is in hand, the next critical phase is the installation of the ethynyl group at the C6 position. This can be achieved through various transformations, primarily involving the conversion of a carbonyl group or a related functional group into the alkyne.

Direct Ethynylation Methods on Spiro[3.3]heptan-2-one Precursors

Direct ethynylation methods typically involve the one-carbon homologation of an aldehyde precursor to a terminal alkyne. Several named reactions are instrumental for this transformation.

The Seyferth-Gilbert homologation and its widely used modification, the Ohira-Bestmann reaction , provide a reliable route for converting aldehydes into terminal alkynes. organic-chemistry.orgsigmaaldrich.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). organic-chemistry.orgresearchgate.net The reaction proceeds by treatment of an aldehyde with the reagent in the presence of a base, such as potassium carbonate, to yield the corresponding terminal alkyne. researchgate.netresearchgate.netuniv.kiev.ua This method has been successfully applied to synthesize a 6,6-difluoro-2-ethynylspiro[3.3]heptane from its corresponding aldehyde precursor in good yield on a multigram scale. nih.gov

Another classic and powerful method is the Corey-Fuchs reaction . tcichemicals.comorganic-chemistry.orgwikipedia.org This two-step procedure first converts an aldehyde into a 1,1-dibromoalkene using triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgnih.gov Subsequent treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to furnish the terminal alkyne. organic-chemistry.orgwikipedia.org This method is renowned for its reliability and wide substrate scope. nih.gov

Table 2: Direct Ethynylation of Spiro[3.3]heptane Aldehyde Precursors

Reaction Name Precursor Key Reagents Product Yield (%) Reference(s)
Seyferth-Gilbert/Ohira-Bestmann Homologation 6,6-Difluorospiro[3.3]heptan-2-al Ohira-Bestmann Reagent, K₂CO₃, MeOH 2-Ethynyl-6,6-difluorospiro[3.3]heptane 76 nih.gov

Conjugate Addition Strategies to α,β-Unsaturated Ketones

An alternative strategy for introducing the ethynyl group involves the conjugate addition (Michael addition) of an acetylene (B1199291) nucleophile to an α,β-unsaturated ketone precursor, such as 6-ethynyl-spiro[3.3]hept-5-en-2-one. This approach forms the carbon-carbon bond at the β-position of the enone system.

The conjugate addition of alkynyl groups to cyclic enones is a challenging transformation. Standard organocuprates, which are excellent for adding alkyl and alkenyl groups, are often ineffective for alkynyl groups due to the strong binding of copper to the alkynyl ligand. dokumen.pub However, specialized reagents and conditions have been developed to facilitate this reaction.

Methods employing alkynylaluminum reagents in the presence of nickel(II) catalysts have shown success in the conjugate addition of acetylenes to cyclic enones. Similarly, the use of Grignard reagents (ethynylmagnesium bromide) in the presence of catalytic amounts of copper salts can promote 1,4-addition over the competing 1,2-addition to the carbonyl group. nih.govmdpi.comsoton.ac.uk The success of these reactions is highly dependent on the specific substrate, catalyst, and reaction conditions. While a specific example of this reaction on a spiro[3.3]heptenone to generate this compound was not found in the surveyed literature, this general methodology represents a viable, albeit challenging, synthetic route that could be applied to an appropriately synthesized spiro[3.3]heptenone precursor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type) on Halogenated Spiro[3.3]heptan-2-ones

The introduction of the ethynyl moiety onto the spiro[3.3]heptan-2-one scaffold is effectively achieved via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prime example. organic-chemistry.orgresearchgate.net This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net The synthesis of this compound through this method would presuppose the availability of a halogenated precursor, such as 6-bromo- or 6-iodospiro[3.3]heptan-2-one. The synthesis of various substituted spiro[3.3]heptanes from basic chemicals has been established, indicating that such halogenated precursors are viable synthetic targets. google.com

The Sonogashira reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.orgresearchgate.net A crucial component of this reaction is the use of a copper(I) salt, commonly copper(I) iodide (CuI), as a co-catalyst. walisongo.ac.id The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgnih.gov The reaction is carried out in the presence of an amine base, such as triethylamine, which serves as both the solvent and a scavenger for the hydrogen halide formed during the reaction. walisongo.ac.id

One of the significant advantages of the Sonogashira coupling is that it proceeds under relatively mild conditions, often at room temperature, and demonstrates a high tolerance for a wide variety of functional groups. researchgate.netwalisongo.ac.id For the synthesis of this compound, a suitable terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethyne (B1235809) gas itself, would be coupled with the halogenated spiro[3.3]heptan-2-one.

Table 1: Typical Conditions for Sonogashira Cross-Coupling

Component Example Role
Palladium Catalyst PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation
Copper Co-catalyst Copper(I) Iodide (CuI) Activates the terminal alkyne
Substrate 6-Iodospiro[3.3]heptan-2-one Electrophilic partner
Coupling Partner Trimethylsilylacetylene Nucleophilic alkyne source
Base/Solvent Triethylamine (Et₃N) Acid scavenger and solvent

| Temperature | Room Temperature to Mild Heating | Reaction condition |

Catalytic Approaches in the Synthesis of this compound

Beyond the functionalization of a pre-formed spirocycle, catalytic methods can be employed to construct the core structure itself, potentially with the ethynyl group already incorporated or installed subsequently.

Copper-Catalyzed Transformations Utilizing Ethynyl Methylene (B1212753) Cyclic Carbamates (EMCCs)

A novel and efficient method for the synthesis of spirocyclic compounds involves the copper(I)-catalyzed reaction of ethynyl methylene cyclic carbamates (EMCCs). researchgate.netchemrxiv.org This strategy provides a direct route to various spirocycles under mild reaction conditions and exhibits a broad tolerance for different functional groups. researchgate.netchemrxiv.org The reaction proceeds through the generation of a 2-aminoallyl cation intermediate from the EMCC precursor, which can then engage in cycloaddition reactions. chemrxiv.org

This methodology is particularly attractive due to its operational simplicity and efficiency. researchgate.net While the direct synthesis of this compound using this specific method has not been explicitly detailed in the provided context, the general applicability for creating spirocyclic frameworks makes it a highly relevant and promising approach. chemrxiv.org The versatility of the EMCCs as precursors allows for the construction of diverse and complex molecular architectures. rsc.orgdntb.gov.ua

Gold-Catalyzed Cyclization Reactions Involving Ethynyl and Ketone Groups

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally effective tools for activating carbon-carbon triple bonds towards nucleophilic attack. nih.govfrontiersin.org This reactivity can be harnessed to trigger intramolecular cyclization cascades, forming complex cyclic and bicyclic systems. researchgate.net In the context of this compound synthesis, a hypothetical acyclic or monocyclic precursor containing both an alkyne and a suitably positioned enone or another alkyne functionality could be designed.

For instance, a gold-catalyzed cycloisomerization of a 1,6-diyne could lead to the formation of a bicyclo[2.2.1]hept-5-en-2-one derivative. researchgate.net A strategically designed diyne substrate containing an amide group has been shown to undergo a gold(I)-catalyzed 6-exo-dig cyclization, followed by interception by the second alkyne to yield β,γ-unsaturated ketones. frontiersin.org Similarly, gold(I)-catalyzed cycloisomerization of 1,7-enyne esters can produce highly functionalized ketone derivatives. acs.org The application of these principles to a precursor tailored for the spiro[3.3]heptane framework represents a viable, atom-economical synthetic strategy. The reaction is catalyzed by complexes such as AuPPh₃SbF₆ and proceeds under ambient conditions. researchgate.net

Scale-Up and Process Optimization for this compound Synthesis

The practical application of any synthetic route hinges on its scalability and potential for process optimization. For the synthesis of spiro[3.3]heptane-based structures, significant progress has been made in developing scalable procedures for key intermediates.

A practical, large-scale synthesis of a core building block, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, has been developed, with preparations reaching a 0.5 kg scale in a single run. chemrxiv.orgchemrxiv.org This crucial intermediate can then be used to construct the spiro[3.3]heptane core via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or a malonate diester on scales up to 120 grams. chemrxiv.orgchemrxiv.org Such a robust synthesis of the spiro[3.3]heptane skeleton provides a solid foundation for the large-scale production of derivatives like this compound.

Furthermore, specific synthetic methodologies have demonstrated inherent scalability. The copper-catalyzed synthesis of spirocyclic compounds from EMCCs has been successfully performed in a scale-up experiment, highlighting its synthetic utility for producing larger quantities. researchgate.netchemrxiv.orgchemrxiv.org These examples underscore the feasibility of producing spiro[3.3]heptane-based compounds, including the target molecule, on a scale relevant for further research and development.

Table 2: Examples of Scalable Syntheses for Spiro[3.3]heptane Precursors

Precursor/Method Scale Achieved Key Transformation Reference
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane 0.5 kg Wittig/hydroboration-oxidation/bromination chemrxiv.org, chemrxiv.org
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid 118 g Double alkylation of diethyl malonate chemrxiv.org, chemrxiv.org

Reaction Mechanisms and Chemical Transformations of 6 Ethynylspiro 3.3 Heptan 2 One

Reactivity Profile of the Ethynyl (B1212043) Group within the Spiro[3.3]heptane Framework

The ethynyl group, a carbon-carbon triple bond, is a hub of high electron density, making it susceptible to a variety of chemical transformations. Its reactivity within the rigid spiro[3.3]heptane structure is a key area of study for synthetic chemists.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions, Diels-Alder variants)

The ethynyl group of 6-Ethynylspiro[3.3]heptan-2-one is an excellent candidate for cycloaddition reactions, which are powerful methods for constructing ring systems.

[3+2] Dipolar Cycloadditions: These reactions involve the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered ring. Sydnones, which are mesoionic heterocyclic compounds, can act as precursors to 1,3-dipoles like nitrile imines upon photolysis. beilstein-journals.org The intramolecular [3+2] cycloaddition of a sydnone (B8496669) tethered to a double bond has been shown to yield polycyclic compounds. beilstein-journals.org Similarly, this compound can react with various 1,3-dipoles, such as azomethine ylides generated in situ, to form spiro-fused heterocyclic systems. mdpi.com The reaction of azomethine imines with alkynes is a known method for preparing dinitrogenated heterocycles. beilstein-journals.org

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While a simple alkyne is not the most reactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups. The ketone functionality in this compound can influence the electronic properties of the alkyne. The general principle of the Diels-Alder reaction involves the formation of a six-membered ring. youtube.com For a successful reaction, the diene must be in the s-cis conformation. youtube.com

Cycloaddition TypeReactantProduct TypeReference
[3+2] Dipolar CycloadditionAzomethine YlideSpiro-fused Pyrrolidine mdpi.com
[3+2] Dipolar CycloadditionSydnone (photolysis)Fused Pyrazole beilstein-journals.org
[4+2] CycloadditionConjugated DieneSubstituted Cyclohexadiene youtube.com

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich nature of the alkyne's triple bond allows it to undergo additions with both nucleophiles and electrophiles.

Nucleophilic Addition: Strong nucleophiles can add to one of the carbon atoms of the ethynyl group. For instance, the reaction of peri-R-ethynyl-9,10-anthraquinones with thiourea (B124793) in the presence of sodium ethoxide leads to divergent cyclization pathways, including nucleophilic attack at the alkyne. acs.org The addition of heteroatom-centered nucleophiles like ethanol (B145695), ammonia, and diethylamine (B46881) to an ethynyl ligand on an osmium cluster has also been reported. rsc.org

Electrophilic Addition: The alkyne can also be attacked by electrophiles. However, due to the presence of the ketone, which can also be an electrophilic site, the regioselectivity of such reactions would need to be carefully controlled.

Metal-Mediated Transformations (e.g., Hydration, Hydroamination, Carbometallation)

Transition metals are powerful catalysts for a wide array of transformations involving alkynes. nih.gov

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, would yield an enol that tautomerizes to the corresponding methyl ketone.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, leading to the formation of enamines or imines.

Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne. For example, rhodium-catalyzed reactions of aryl alkynyl ketones with arylzinc reagents have been documented. beilstein-journals.org Nickel-catalyzed hydrozincation of olefins is also a known transformation. rushim.ru

Reductive Cyclization Pathways of Ethynyl Ketones

The combination of an ethynyl group and a ketone within the same molecule opens up possibilities for reductive cyclization reactions. Palladium(II)-catalyzed reductive cyclization of N-tosyl-tethered 1,7-enynes using ethanol as a hydrogen source has been reported to produce 1,2,3,4-tetrahydroquinolines. dicp.ac.cn A similar strategy could potentially be applied to this compound, where an intramolecular reaction could be initiated by hydropalladation of the alkyne. The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form indanone products is another example of such transformations. organic-chemistry.org

Transformations of the Ketone Functionality in this compound

The carbonyl group of the ketone is an electrophilic center, making it a prime target for nucleophilic attack.

Carbonyl Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles readily add to the carbonyl carbon of ketones to form tertiary alcohols after an acidic workup. For example, spiro[3.3]heptan-2-one derivatives have been shown to react with Grignard reagents. google.comsoton.ac.uk The reaction of a spiro-fused 2-azetidinone with a Grignard reagent resulted in the formation of a cyclohexanol (B46403) derivative. ugent.be

Hydride Reductions: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. The reduction of spiro[3.3]heptan-2-one with lithium aluminum hydride is a known transformation. vulcanchem.com

Reagent TypeSpecific ReagentProduct TypeReference
Grignard ReagentR-MgBrTertiary Alcohol google.comsoton.ac.uk
Organolithium ReagentR-LiTertiary Alcohol
Hydride Reducing AgentLiAlH₄Secondary Alcohol vulcanchem.com
Hydride Reducing AgentNaBH₄Secondary Alcohol

Condensation and Enamine/Enol Chemistry at the Ketone

The ketone functionality at the 2-position of this compound is a key site for a variety of chemical transformations, most notably condensation reactions that proceed via enol or enamine intermediates.

Enolates, formed by the deprotonation of the α-carbon adjacent to the carbonyl group, are potent nucleophiles. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. These enolates can then participate in classic condensation reactions such as the Aldol and Claisen condensations. youtube.comyoutube.com For instance, in an Aldol-type reaction, the enolate of this compound could react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. youtube.comyoutube.com

Alternatively, the ketone can react with a secondary amine under mildly acidic conditions to form an enamine. masterorganicchemistry.comyoutube.com The resulting enamine is a powerful nucleophile, with significant electron density on the α-carbon, making it susceptible to reaction with various electrophiles. masterorganicchemistry.com This reactivity is a cornerstone of the Stork enamine alkylation, which could be employed to introduce alkyl or acyl groups at the α-position of the spiro[3.3]heptanone ring. The enamine can be hydrolyzed back to the ketone using aqueous acid. masterorganicchemistry.com

The general mechanism for enamine formation involves the initial formation of a carbinolamine, followed by dehydration to yield an iminium ion, which is then deprotonated at the α-carbon to give the enamine. youtube.com

Table 1: Comparison of Enolate and Enamine Reactivity

FeatureEnolateEnamine
Formation Reaction with a strong base (e.g., LDA, NaH)Reaction with a secondary amine and acid catalyst
Nucleophilicity StrongStrong
Key Reactions Aldol condensation, Claisen condensation, AlkylationStork enamine alkylation, Michael addition
Reversibility Quenched with a proton sourceHydrolyzed with aqueous acid

Alpha-Functionalization and Carbonyl Protecting Group Strategies

Direct functionalization at the α-position to the ketone in this compound is a valuable strategy for introducing molecular diversity. This can be achieved through various methods, often involving the enolate or enamine intermediates discussed previously. For example, the enolate can be reacted with a range of electrophiles, such as alkyl halides, to install new carbon-carbon bonds.

Given the potential for the ethynyl group to react under certain conditions, the use of carbonyl protecting groups may be necessary to selectively perform chemistry elsewhere in the molecule. pressbooks.pubyoutube.com Acetals and ketals are common protecting groups for ketones and are formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. pressbooks.puborganic-chemistry.orgyoutube.com These groups are stable to basic and nucleophilic conditions, allowing for reactions such as the modification of the ethynyl group without affecting the ketone. pressbooks.pub The protecting group can then be readily removed by hydrolysis with aqueous acid to regenerate the ketone. pressbooks.pubyoutube.com

The choice of protecting group is crucial and depends on the specific reaction conditions to be employed. For instance, a robust protecting group would be required for reactions involving strong bases or organometallic reagents.

Strain-Induced Reactivity and Rearrangements of the Spiro[3.3]heptane System

The spiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered rings. researchgate.netmdpi.com This inherent strain influences the reactivity of the entire molecule, making it susceptible to a variety of rearrangements and ring-opening reactions.

Ring Expansion and Contraction Processes

The strain within the spiro[3.3]heptane system can be a driving force for ring expansion reactions. nih.govyoutube.com For example, under certain conditions, a carbocation generated adjacent to one of the cyclobutane (B1203170) rings could trigger a rearrangement to a less strained bicyclic system. Semipinacol-type rearrangements have been utilized to synthesize spiro[3.3]heptan-1-ones, highlighting the propensity of related intermediates to undergo strain-relieving transformations. nih.govresearchgate.net

Conversely, ring contraction processes, while less common, could potentially be induced under specific photochemical or thermal conditions, leading to highly strained and unusual molecular architectures.

Intramolecular Rearrangements (e.g., Meinwald Oxirane Rearrangement)

The Meinwald rearrangement is a key transformation for the synthesis of spiro[3.3]heptane derivatives. nih.govnih.gov This acid-catalyzed rearrangement of an epoxide to a carbonyl compound can be used to construct the spiro[3.3]heptane core itself. nih.govnih.gov For instance, the rearrangement of a corresponding spiro-epoxide can lead to the formation of a spiro[3.3]heptanone. researchgate.netresearchgate.net The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the nature of the Lewis or Brønsted acid catalyst employed. researchgate.netacs.org In the context of this compound, while the core is already formed, understanding the reverse of this process—the formation of an epoxide from the ketone—is relevant for further functionalization.

Stability and Ring-Opening Pathways

Despite its inherent strain, the spiro[3.3]heptane scaffold is generally stable under many common reaction conditions. However, the high strain energy does make it susceptible to ring-opening reactions under more forcing conditions, such as high temperatures or in the presence of certain transition metal catalysts. These ring-opening pathways can provide access to unique linear or macrocyclic structures that would be difficult to synthesize through other means. The stability of the spiro[3.3]heptane moiety is a critical consideration in the design of synthetic routes involving this compound.

Stereochemical Investigations of 6 Ethynylspiro 3.3 Heptan 2 One

Chirality and Stereoisomerism of Spiro[3.3]heptane Derivatives

Spiro compounds, characterized by two rings connected by a single common atom, can exhibit a special form of stereoisomerism known as axial chirality when appropriately substituted. researchgate.net Unlike central chirality, which arises from a stereogenic carbon atom with four different substituents, axial chirality results from the non-planar arrangement of groups around an axis of chirality. In the case of 2,6-disubstituted spiro[3.3]heptane derivatives, the two rings are held in perpendicular planes by the central spiro carbon. This rigid, twisted structure means that the substituents at the C2 and C6 positions can exist as non-superimposable mirror images, or enantiomers, even without a traditional chiral center. researchgate.netacs.org

The spiro[3.3]heptane framework itself is achiral, but substitution at positions such as 2 and 6 breaks the symmetry, creating a chiral axis along the C2-C4-C6 bonds. This results in two enantiomers, which are designated using the stereodescriptors (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups around the chiral axis. echemi.com The rigidity of the spirocyclic system prevents racemization under normal conditions, making these chiral molecules excellent candidates for applications in materials science and medicinal chemistry. researchgate.net For a molecule like 6-Ethynylspiro[3.3]heptan-2-one, the presence of two different functional groups (a ketone and an ethynyl (B1212043) group) at different positions on the rings leads to a distinct set of stereoisomers whose properties and synthesis require careful consideration.

Asymmetric Synthesis and Stereocontrol in this compound Production

The creation of specific stereoisomers of this compound requires precise control over the synthetic route. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess, a critical requirement for many of its potential applications, particularly in pharmacology where different stereoisomers can have vastly different biological activities.

Enantioselective Approaches (e.g., Chiral Auxiliaries, Organocatalysis, Metal Catalysis)

Several strategies have been developed for the enantioselective synthesis of chiral spiro[3.3]heptane derivatives, which can be adapted for the production of this compound.

Chiral Auxiliaries: This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a key reaction. For instance, the Strecker reaction, used to synthesize amino acids, has been successfully applied to spiro[3.3]heptane ketones using chiral auxiliaries like (R)-α-phenylglycinol or Ellman's sulfinamide. nih.gov The use of Ellman's sulfinamide proved more advantageous, yielding stable adducts that allowed for efficient chromatographic separation of the resulting diastereomers. nih.gov

Organocatalysis: This approach uses small organic molecules as catalysts. While specific examples for this compound are not detailed, the principles of organocatalysis are widely applied in asymmetric synthesis and could be leveraged for its production.

Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for enantioselective synthesis. Nickel-catalyzed asymmetric cyclization of 1,4-alkynones has been reported for synthesizing alkenyl cyclobutanols, a strategy that could potentially be adapted to form the spiro[3.3]heptane core with stereocontrol. researchgate.net

Biocatalysis: Enzymes offer high stereoselectivity. A notable example is the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using a panel of ketoreductases (KREDs). acs.org This biocatalytic reduction provided access to both enantiomers of the corresponding axially chiral alcohol in high enantiomeric excess (ee). acs.org This highlights the potential of enzymatic methods to induce axial chirality in the spiro[3.3]heptane scaffold. acs.orgresearchgate.net

Enantioselective Method Key Reagent/Catalyst Substrate Type Outcome Reference
Chiral AuxiliaryEllman's sulfinamideSpirocyclic ketoneFormation of diastereomeric adducts for separation nih.gov
Biocatalysis (Ketoreduction)Ketoreductase (KRED)Prochiral 6-oxaspiro[3.3]heptane derivativeAccess to both enantiomers in ≥90% ee acs.org
Metal CatalysisNickel-chiral ligand complex1,4-alkynonesPotential for asymmetric cyclization researchgate.net

Diastereoselective Synthesis and Separation Strategies

When a molecule contains more than one stereocenter or element of chirality, diastereomers can be formed. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. A synthetic approach to glutamic acid analogs built on the spiro[3.3]heptane scaffold reported low to moderate diastereoselectivity in a modified Strecker reaction. nih.gov However, despite the formation of a mixture, all stereoisomers were successfully isolated in pure form through chromatographic separation, demonstrating that even moderately selective reactions can be synthetically useful if effective purification methods are available. nih.gov Similarly, a synthesis of spiro[3.3]heptan-1-one stereoisomers involved the separation of diastereomeric intermediates, allowing each target compound to be obtained as a single stereoisomer. researchgate.net

Enantiomeric Resolution Techniques for Spiro[3.3]heptane Derivatives

When an asymmetric synthesis is not feasible or a racemic mixture is produced, enantiomeric resolution becomes necessary. This involves separating the two enantiomers from each other.

Enzyme-Catalyzed Asymmetric Hydrolysis and Esterification

Enzymatic kinetic resolution is a powerful technique that exploits the ability of enzymes, such as lipases and esterases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

This method has been successfully applied to racemic 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org For example, pig liver esterase (PLE) was used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, producing an axially chiral product with moderate optical purity. researchgate.netrsc.org Other hydrolases, such as subtilisin Carlsberg, have also been shown to resolve spiro compounds with excellent enantioselectivity (enantiomeric ratio, E > 200). scholaris.ca This high selectivity allows for the production of compounds with very high enantiomeric purity (up to >99% ee). scholaris.cafigshare.com

Enzyme Reaction Type Substrate Result Reference
Pig Liver Esterase (PLE)Asymmetric Hydrolysis2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptaneAxially chiral product with moderate optical purity researchgate.netrsc.org
Pseudomonas cepacia lipaseResolutionRacemic spiro[2.3]hexane derivative(+)-acetate and (-)-alcohol nih.gov
Subtilisin CarlsbergHydrolysisRacemic spiro[4.4]nonanol estersExcellent enantiomeric ratio (E > 200) scholaris.ca
Halohydrin DehalogenaseKinetic ResolutionBulky spiro-epoxyoxindolesChiral products in up to 48% yield and >99% ee figshare.com

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

This technique has proven effective for resolving spiro[3.3]heptane derivatives. For example, racemic N-Boc-protected amino acid with a 6-(trifluoromethyl)spiro[3.3]heptane scaffold was successfully separated by chiral stationary phase HPLC. chemrxiv.org In another instance, the optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid, traditionally obtained by resolution with the chiral agent brucine (B1667951) and thought to be pure, was found to be only 90% ee when analyzed by chiral HPLC. nih.govtandfonline.comtandfonline.com Subsequent derivatization to dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate allowed for highly efficient separation on a cellulose (B213188) phenyl carbamate (B1207046) stationary phase, yielding the optically pure enantiomers. nih.govtandfonline.comtandfonline.com This underscores the power and precision of chiral HPLC for both analytical assessment of enantiopurity and preparative separation. researchgate.net

Compound Type Chiral Stationary Phase (CSP) Mobile Phase Separation Factor (α) Reference
Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylateCellulose phenyl carbamateHexane/2-propanol (10/1, v/v)1.14 nih.govtandfonline.comtandfonline.com
N-Boc-protected amino acid with spiro[3.3]heptane scaffoldNot specifiedNot specifiedSuccessful separation chemrxiv.org
Diastereomeric amides of spiro[3.3]heptane dicarboxylic acidSilica Gel (for diastereomers)Benzene (B151609)/ethyl acetate (B1210297) (20:1)Rs = 2.9

Influence of Stereochemistry on Reactivity and Transformation Pathways

The stereochemistry of this compound, a molecule possessing both a chiral spirocyclic core and a reactive ketone and ethynyl group, is a critical determinant of its chemical behavior. The rigid, three-dimensional structure of the spiro[3.3]heptane framework fixes the relative orientations of the substituents, leading to distinct reactivity profiles for its different stereoisomers. This section explores the profound influence of stereochemistry on the transformation pathways of this compound, drawing upon established principles of stereoselective reactions in analogous spirocyclic and ethynyl-substituted ketone systems.

The facial bias created by the spirocyclic scaffold is a primary factor governing the stereochemical outcome of reactions at the carbonyl group. Nucleophilic addition to the ketone at the C2 position is expected to proceed with a high degree of diastereoselectivity. The approach of a nucleophile will be sterically hindered from one face of the cyclobutanone (B123998) ring by the other puckered cyclobutane (B1203170) ring of the spiro[3.3]heptane system. Consequently, the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer of the corresponding tertiary alcohol in excess. The specific diastereomer formed will depend on the absolute configuration of the starting ketone.

Research on related spiro[3.3]heptan-1-ones has demonstrated that such systems can undergo highly regio- and stereospecific rearrangements. For instance, semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates, generated from the addition of nucleophiles to cyclopropanones, have been shown to produce optically active spiro[3.3]heptan-1-ones with complete regio- and stereospecificity. nih.govacs.org This highlights the high degree of stereocontrol exerted by the spirocyclic framework during transformations.

The presence of axial chirality in spiro compounds is another key stereochemical feature that can dictate reactivity. Although this compound itself does not possess axial chirality in the classical sense of atropisomerism, the rigid spirocyclic system creates a chiral environment that can influence reactions in a manner analogous to axially chiral compounds. Research on ketoreductase-catalyzed access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives has shown that enzymatic reductions of prochiral ketones can proceed with high enantioselectivity, demonstrating the significant influence of the spirocyclic scaffold on the approach of reagents. acs.orgresearchgate.net

The following table summarizes representative stereoselective transformations that can be anticipated for this compound based on studies of analogous compounds, illustrating the influence of stereochemistry on the reaction outcomes.

Transformation Type Reagents and Conditions Anticipated Stereochemical Outcome Rationale Based on Analogous Systems
Nucleophilic Addition to Ketone Organometallic reagents (e.g., Grignard, organolithium)High diastereoselectivity, formation of one major diastereomeric alcohol.Steric hindrance from the spirocyclic framework directs the nucleophile to the less hindered face of the carbonyl group. nih.gov
Reduction of Ketone Chiral reducing agents (e.g., CBS reagents), or enzymatic reduction (e.g., ketoreductases)High enantioselectivity for the formation of a specific alcohol stereoisomer.The chiral reagent or enzyme active site differentiates between the two faces of the prochiral ketone, which is influenced by the rigid spirocyclic scaffold. acs.orgresearchgate.net
[2+2] Cycloaddition to Ethynyl Group Ketenes, isocyanatesDiastereoselective formation of cyclobutene (B1205218) or cyclobutenone adducts.The facial selectivity of the cycloaddition would be controlled by the steric environment created by the spiro[3.3]heptane core.
Sonogashira Coupling of Ethynyl Group Aryl halide, Pd catalyst, Cu(I) co-catalyst, baseRetention of stereochemistry at the spirocyclic centers.The reaction occurs at the terminal alkyne without affecting the stereocenters of the spiro[3.3]heptane backbone.
Intramolecular Cyclization Acid or metal catalystPotential for diastereoselective formation of new cyclic systems.The predefined spatial relationship between the ketone and ethynyl group in a specific stereoisomer can facilitate stereocontrolled cyclization pathways.

Advanced Characterization and Structural Elucidation of 6 Ethynylspiro 3.3 Heptan 2 One

Spectroscopic Methods for Conformational and Mechanistic Analysis

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 6-ethynylspiro[3.3]heptan-2-one in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum of the parent spiro[3.3]heptan-2-one shows distinct signals for the different protons in the molecule. chemicalbook.com For this compound, the introduction of the ethynyl (B1212043) group introduces characteristic signals for the acetylenic proton and the sp-hybridized carbons. The chemical shifts in the ¹³C NMR spectrum are also indicative of the carbonyl, spirocyclic, and ethynyl carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons in the cyclobutane (B1203170) rings, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). youtube.com It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is particularly useful for identifying the quaternary spiro-carbon and the carbonyl carbon by their correlations to various protons in the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, even if they are not directly bonded. enamine.netresearchgate.net In the rigid spiro[3.3]heptane framework, NOESY can reveal through-space interactions between protons on the two different cyclobutane rings, confirming the spirocyclic nature and providing insights into the puckering of the rings. enamine.netresearchgate.net

A representative table of expected NMR data for this compound is provided below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~210
C-spiro-~40-50
CH₂ (alpha to C=O)~2.5-3.0~45-55
CH₂ (beta to C=O)~2.0-2.5~30-40
CH (with ethynyl)~2.5-3.0~35-45
CH₂ (adjacent to ethynyl-CH)~2.0-2.5~30-40
C≡CH~2.0-2.5~70-80
C≡CH-~80-90

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Chirality is a key feature of many spirocyclic compounds. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. researchgate.nethindsinstruments.combruker.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.combruker.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound with the theoretically calculated spectra for its (R) and (S) enantiomers, the absolute configuration can be unambiguously determined. hindsinstruments.comjasco-global.com The carbonyl (C=O) and ethynyl (C≡C) stretching vibrations are often strong and well-defined in the IR spectrum, making their corresponding VCD signals particularly informative. researchgate.nethindsinstruments.com

Electronic Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net It provides information about the electronic transitions within the chiral molecule. For this compound, the carbonyl chromophore will give rise to characteristic CD signals. The sign and intensity of these signals are directly related to the stereochemistry of the spiro center. chemrxiv.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. spectroscopyonline.comfaccts.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the carbonyl group (C=O) and the terminal alkyne. The C=O stretch typically appears in the region of 1700-1750 cm⁻¹, while the C≡C stretch is found around 2100-2150 cm⁻¹, and the ≡C-H stretch appears as a sharp band around 3300 cm⁻¹. bris.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. photothermal.comnih.gov For this compound, the C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the spiro[3.3]heptane skeleton are also often more prominent in the Raman spectrum.

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=OStretch1700-1750 (Strong)1700-1750 (Weak)
C≡CStretch2100-2150 (Weak to Medium)2100-2150 (Strong)
≡C-HStretch~3300 (Sharp, Medium)~3300 (Medium)
C-H (sp³)Stretch2850-30002850-3000

Solid-State Structural Investigations via X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. iucr.orgnih.gov For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. acs.org This data provides an unambiguous confirmation of the spirocyclic structure and the connectivity of the ethynyl group.

X-ray crystallographic studies on related spiro[3.3]heptane derivatives have revealed that the cyclobutane rings are typically puckered. iucr.orgnih.gov The degree of puckering can be influenced by the substituents on the rings. The crystal structure of this compound would reveal the specific conformation adopted in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding or other close contacts, that govern the crystal packing.

Table 3: Representative Crystallographic Parameters for a Spiro[3.3]heptane Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.319(1)
b (Å)14.233(2)
c (Å)8.5187(9)
α (°)97.87(1)
β (°)104.08(1)
γ (°)98.86(1)
V (ų)1179.0(6)
Z2

Data for 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. aip.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of spiro compounds under electron ionization (EI) often involves the cleavage of bonds at the spiro-atom. aip.org The fragmentation pathways of this compound would likely involve initial cleavages of the cyclobutane rings, followed by the loss of small neutral molecules such as ethylene, carbon monoxide, or acetylene (B1199291). The study of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. nih.govlew.ro

Theoretical and Computational Chemistry Studies of 6 Ethynylspiro 3.3 Heptan 2 One

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and thermodynamic stability of 6-Ethynylspiro[3.3]heptan-2-one. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for these purposes. aip.org

For the spiro[3.3]heptane core, these calculations would confirm the puckered nature of the two cyclobutane (B1203170) rings. X-ray crystallography studies on related spiro[3.3]heptane derivatives have shown that the cyclobutane rings are not planar, exhibiting significant puckering with dihedral angles that can vary. researchgate.net For instance, in a 2,2,6,6-tetrasubstituted spiro[3.3]heptane, the dihedral angles of the rings were found to be 12.9° and 21.2°. researchgate.net Theoretical calculations for this compound would be expected to yield similar puckered conformations, and would precisely quantify the bond lengths, bond angles, and dihedral angles of the ground state geometry.

The presence of the ketone and ethynyl (B1212043) groups introduces specific electronic and steric features. The carbonyl group of the ketone will influence the geometry of one of the cyclobutane rings, likely causing a slight elongation of the adjacent C-C bonds and affecting the ring's puckering amplitude. The ethynyl group, being linear, is expected to have a relatively small steric footprint compared to bulkier substituents. nih.gov

Frequency calculations are a standard output of these quantum chemical studies and are used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. researchgate.net These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate stability and reaction energy calculations.

Table 1: Predicted Structural Parameters from Quantum Chemical Calculations

ParameterPredicted Value RangeInfluencing Factors
C-C bond length (cyclobutane)1.54 - 1.56 ÅRing strain, substitution
C=O bond length (ketone)~1.21 ÅConjugation, H-bonding
C≡C bond length (ethynyl)~1.20 ÅTerminal alkyne
Cyclobutane puckering angle10° - 30°Substitution, crystal packing

Note: This table represents typical values for similar structures and would be precisely determined for this compound through specific calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. This involves locating the transition state (TS) structures for potential reactions and calculating the associated activation energies. Such studies can predict the feasibility of a reaction and provide a detailed understanding of the bond-forming and bond-breaking processes.

For this compound, several reaction types could be modeled:

Nucleophilic addition to the ketone: The carbonyl group is a prime site for nucleophilic attack. Computational models can predict the stereoselectivity of such additions, which is of great interest in asymmetric synthesis.

Reactions of the ethynyl group: The terminal alkyne can undergo a variety of reactions, including deprotonation, metal-catalyzed couplings (like Sonogashira coupling), and cycloadditions. uwa.edu.au Theoretical models can elucidate the mechanisms of these transformations. For example, quantum chemical studies have been used to detail the mechanisms of ethynylation reactions of ketones in the presence of superbases. researchgate.net

Strain-release reactions: The spiro[3.3]heptane framework possesses significant ring strain. Computational studies can explore potential reaction pathways that are driven by the release of this strain, as has been investigated for other strained spirocycles. bris.ac.uk

By mapping the potential energy surface, computational chemists can identify the lowest energy pathways, thus predicting the most likely reaction products under different conditions. aip.org

Conformational Analysis and Energy Landscapes of the Spiro[3.3]heptane System

The spiro[3.3]heptane system, while rigid, is not entirely devoid of conformational flexibility. The two cyclobutane rings can undergo puckering, and the substituents on the rings can adopt different spatial arrangements. A comprehensive conformational analysis of this compound would involve systematically exploring these possibilities to identify all low-energy conformers and the energy barriers that separate them.

The key conformational features to be investigated would include:

The puckering of the two cyclobutane rings.

The relative orientation of the ketone and ethynyl groups. Given the substitution pattern, these groups can exist in cis and trans-like relationships with respect to each other across the spirocyclic system.

The rotational barrier of the ethynyl group, although expected to be low.

The conformational equilibrium of substituted cycloalkanes is known to be influenced by the size and nature of the substituents. For instance, in ethynylcyclohexane, the preference for the equatorial position of the ethynyl group is less pronounced than for a methyl group due to the smaller steric hindrance of the linear ethynyl group in the axial position. nih.gov A similar effect would be at play in the spiro[3.3]heptane system, where the ethynyl group's small size would minimize steric clashes.

The results of a conformational analysis are typically presented as a potential energy landscape, which maps the energy of the molecule as a function of its key conformational coordinates. This landscape is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical calculations can provide valuable predictions about the reactivity of this compound. By analyzing the electronic structure, one can identify the most reactive sites in the molecule.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is expected to be localized primarily on the carbonyl group, indicating its susceptibility to nucleophilic attack. The HOMO may have contributions from the C≡C triple bond and the oxygen lone pairs of the ketone.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential around the carbonyl oxygen and a slightly acidic proton on the terminal alkyne.

Regioselectivity: In reactions where multiple products can be formed, computational modeling of the transition states for each possible pathway can predict the regiochemical outcome. For example, in a cycloaddition reaction involving the ethynyl group, calculations could determine which of the two triple bond carbons is more likely to react with a given partner.

Stereoselectivity: For reactions that can produce stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. This is particularly relevant for additions to the ketone, which can lead to the formation of a new stereocenter.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures and single reaction steps, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. barbatti.org An MD simulation of this compound, either in the gas phase or in a solvent, would reveal:

Conformational Dynamics: How the molecule transitions between its different low-energy conformations. This includes the ring-puckering dynamics of the cyclobutane rings.

Solvation Effects: How the surrounding solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity.

Vibrational Spectra: The time correlation functions of atomic motions can be used to calculate theoretical vibrational spectra, which can then be compared with experimental IR and Raman spectra.

For a molecule like this compound, MD simulations could be particularly useful for understanding how its shape and flexibility might govern its interaction with a biological target, such as an enzyme's active site, which is a common application for spirocyclic compounds in medicinal chemistry. nih.gov

Synthesis and Reactivity of Advanced Derivatives and Analogues of 6 Ethynylspiro 3.3 Heptan 2 One

Functionalization of the Spiro[3.3]heptane Core of 6-Ethynylspiro[3.3]heptan-2-one

The spiro[3.3]heptane framework, once considered a synthetic curiosity, is now recognized as a non-collinear bioisostere of the benzene (B151609) ring, offering a three-dimensional alternative in drug design. chemrxiv.orgnih.gov The functionalization of this core is crucial for creating diverse molecular architectures.

A key strategy for modifying the spiro[3.3]heptane core involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which can then be elaborated into spiro[3.3]heptanes. researchgate.net This modular approach allows for the introduction of various substituents onto the cyclobutane (B1203170) rings. For instance, the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with different alkenes in the presence of (CF3SO2)2O and collidine, followed by hydrolysis, yields a range of substituted spiro[3.3]heptanes. researchgate.net This method is compatible with a variety of functional groups, including halogens, silyl (B83357) groups, and even other strained rings like azetidine. researchgate.net

Another approach involves the [2+2] cycloaddition of dichloroketene (B1203229) with a suitably substituted alkene to construct the spiro[3.3]heptane core, which can then be further modified. nih.gov Reductive dechlorination and subsequent functional group manipulations can then be used to introduce desired functionalities. nih.gov

The Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative provides another route to the spiro[3.3]heptane core. nih.gov This method favors the expansion of the cyclopropyl (B3062369) ring to form the desired spirocyclic system. nih.gov

These synthetic strategies have enabled the preparation of a wide array of functionalized spiro[3.3]heptane building blocks, including those with fluorine substituents, which are of significant interest in medicinal chemistry. researchgate.netenamine.net The introduction of fluorine can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. enamine.netchemrxiv.org

Table 1: Examples of Functionalized Spiro[3.3]heptane Cores

Precursor Reagents Functionalized Core Reference
N,N-dimethylamide of cyclobutane carboxylic acid, various alkenes (CF3SO2)2O, collidine; H2O Mono- and di-substituted spiro[3.3]heptanes researchgate.net
Substituted alkene Dichloroketene Dichlorinated spiro[3.3]heptane nih.gov
8-oxadispiro[2.0.3.1]octane derivative Heat or acid Substituted spiro[3.3]heptane nih.gov
1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane TosMIC or malonate diester 6-(Trifluoromethyl)spiro[3.3]heptane chemrxiv.org

Derivatization of the Ethynyl (B1212043) and Ketone Groups

The ethynyl and ketone groups of this compound offer two distinct and reactive handles for further chemical transformations, allowing for the sequential introduction of various functionalities. google.com

The ketone group can undergo a variety of standard carbonyl reactions. For example, it can react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols. google.com Subsequent reductive elimination of the resulting hydroxyl group can provide access to a range of substituted spiro[3.3]heptanes. google.com The ketone can also be converted to an oxime by reaction with hydroxylamine, which can then be reduced to an amine. chemrxiv.org Wolff-Kishner reduction of the ketone provides a route to the corresponding methylene (B1212753) compound. chemrxiv.org

The ethynyl group is also a versatile functional handle. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common motif in medicinal chemistry. It can also undergo Sonogashira coupling with aryl halides to introduce aromatic substituents. Furthermore, the terminal alkyne can be deprotonated and reacted with various electrophiles.

The combination of reactions at both the ketone and ethynyl groups allows for the creation of bifunctional spiro[3.3]heptane derivatives. For instance, a Sonogashira coupling could be performed on the ethynyl group, followed by a Grignard addition to the ketone, leading to a highly functionalized molecule with distinct substituents at both positions.

Table 2: Representative Derivatization Reactions

Functional Group Reagents Product Reference
Ketone R-MgBr; then H+ Tertiary alcohol google.com
Ketone NH2OH; then Raney nickel Amine chemrxiv.org
Ketone H2NNH2, KOH Methylene compound chemrxiv.org
Ethynyl R-N3, Cu(I) catalyst Triazole uni-regensburg.de
Ethynyl Ar-X, Pd catalyst, Cu(I) catalyst Aryl-substituted alkyne uni-regensburg.de

Preparation of Spiro[3.3]heptane-Based Building Blocks for Complex Scaffolds

The strategic functionalization of this compound and its analogues provides access to a diverse library of spiro[3.3]heptane-based building blocks for the construction of more complex molecular scaffolds. These building blocks are designed to be readily incorporated into larger molecules through various coupling reactions.

For example, the conversion of the ketone to a carboxylic acid via a haloform reaction or other oxidative cleavage methods can generate a valuable building block for amide bond formation or other carboxylic acid-based couplings. The synthesis of spiro[3.3]heptane amino acids has been a significant area of research, with these constrained amino acids being of interest for peptide and peptidomimetic design. nih.gov

Similarly, the introduction of boronic acids or their esters onto the spiro[3.3]heptane core creates versatile building blocks for Suzuki-Miyaura cross-coupling reactions. chemrxiv.orgchemrxiv.org This allows for the facile introduction of aryl or heteroaryl moieties. The synthesis of spiro[3.3]heptane derivatives bearing amines, alcohols, and halides further expands the toolbox of available building blocks for medicinal chemists. chemrxiv.orgenamine.netchemrxiv.org

The development of practical, large-scale syntheses of these building blocks is crucial for their application in drug discovery programs. researchgate.netchemrxiv.org For instance, a multigram-scale synthesis of 6-fluoro-spiro[3.3]heptane-derived building blocks has been reported, highlighting the utility of this scaffold. researchgate.net

Table 3: Key Spiro[3.3]heptane-Based Building Blocks

Building Block Synthetic Precursor Potential Application Reference
Spiro[3.3]heptane carboxylic acid Spiro[3.3]heptan-2-one Amide coupling, esterification chemrxiv.org
Spiro[3.3]heptane boronic acid/ester Spiro[3.3]heptyl bromide Suzuki-Miyaura coupling chemrxiv.orgchemrxiv.org
Spiro[3.3]heptane amine Spiro[3.3]heptan-2-one oxime Amide coupling, reductive amination chemrxiv.orgenamine.net
Spiro[3.3]heptane amino acid Keto-acid precursor Peptide synthesis nih.govchemrxiv.org

Synthesis of Polyfunctionalized Spiro[3.3]heptan-2-one Analogues

The synthesis of polyfunctionalized spiro[3.3]heptan-2-one analogues, where multiple functional groups are present on the spirocyclic core, represents a significant challenge and a key area of research. These highly decorated scaffolds offer the potential for creating molecules with finely tuned properties and multiple points of diversification.

One strategy for synthesizing polyfunctionalized analogues involves starting with already functionalized cyclobutane precursors. For example, using a substituted cyclobutane carboxylic acid in the keteneiminium salt-based cycloaddition allows for the direct incorporation of a functional group into the spiro[3.3]heptane core. researchgate.net

Another approach is the stepwise functionalization of the spiro[3.3]heptane skeleton. This can involve a sequence of reactions targeting different positions on the ring system. For instance, a [2+2] cycloaddition can be used to form the core, followed by a series of selective functional group interconversions to introduce the desired substituents. uacademic.info

The synthesis of spiro[3.3]heptane derivatives with multiple heteroatoms, such as 2,6-diazaspiro[3.3]heptanes, has also been achieved. thieme-connect.de These aza-spirocycles are of particular interest as they can serve as constrained diamine building blocks in drug discovery. researchgate.net The synthesis of these compounds often involves the reductive amination of a suitable dialdehyde (B1249045) or diketone precursor. thieme-connect.de

The development of these synthetic routes to polyfunctionalized spiro[3.3]heptanes is expanding the accessible chemical space for this important scaffold, enabling the creation of novel molecules with potential applications in various fields. researchgate.netenamine.netgoogle.comuacademic.info

Emerging Applications of 6 Ethynylspiro 3.3 Heptan 2 One in Chemical Sciences

Role as a Building Block in Materials Science

The distinct combination of a strained spiro-center and a reactive ethynyl (B1212043) group in 6-Ethynylspiro[3.3]heptan-2-one makes it a compelling monomer and structural unit for the development of advanced materials.

Synthesis of Polymers and Polymeric Networks

The terminal alkyne of this compound is a versatile functional group for polymerization. Ethynyl-containing monomers can undergo polymerization through various catalytic systems, leading to the formation of polyacetylenes and other conjugated polymers. nih.govnih.govscispace.com The polymerization of ethynylpyridines, for instance, can be initiated by alkyl halides without the need for an additional catalyst. scispace.com This suggests that this compound could be polymerized to create novel polymers with unique properties imparted by the spiro[3.3]heptane unit.

The ethynyl group is also highly effective in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is known for its high efficiency and selectivity. chemrxiv.orgchemrxiv.org This allows for the precise construction of complex polymer topologies, including bridged and spiro-multicyclic polymers. acs.org By utilizing this compound in such reactions, it is conceivable to create highly ordered and functional polymeric networks. Furthermore, the synthesis of spiro-conjugated ladder polymers has been demonstrated through the cyclization of precursor polymers containing spiro units, highlighting another potential pathway for creating rigid, helical polymer structures from spirocyclic monomers. nii.ac.jp

The introduction of the rigid spiro[3.3]heptane moiety into a polymer backbone is expected to influence the material's properties significantly. The constrained nature of the spirocycle can enhance thermal stability and introduce unique conformational rigidity. Research on other ethynyl-pendent monomers has shown that the ethynyl group can survive polymerization conditions and be used for subsequent cross-linking, which can improve the properties of engineering thermoplastics. nasa.gov

Potential Polymerization Pathways for this compound Description Potential Outcome
Coordination Polymerization Catalyzed by transition metals (e.g., Rh(I) complexes), this method can polymerize the ethynyl group to form polyacetylenes. nih.govCreation of conjugated polymers with a spiro[3.3]heptane-containing backbone, potentially exhibiting interesting electronic and optical properties.
Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Highly efficient and selective reaction between the ethynyl group and an azide-functionalized molecule or polymer. chemrxiv.orgchemrxiv.orgacs.orgFormation of well-defined, cross-linked networks or block copolymers with precisely controlled architectures.
Anionic Polymerization After suitable protection of the ethynyl group (e.g., with a trimethylsilyl (B98337) group), anionic polymerization can lead to well-defined polymers with narrow molecular weight distributions. acs.orgSynthesis of polymers with controlled molecular weight and architecture, which can then be deprotected to reveal the reactive ethynyl group for further functionalization.

Development of Novel Organic Materials

The spiro[3.3]heptane core is increasingly recognized as a valuable component in the design of organic materials. Its rigid, three-dimensional structure can disrupt crystal packing and influence the electronic properties of a material. For example, a hole-transporting material based on a spiro[3.3]heptane-2,6-dispirofluorene core (SDF-OMeTAD) has been successfully used in perovskite solar cells, demonstrating competitive power conversion efficiencies. rsc.org This suggests that the spiro[3.3]heptane unit can be an effective and potentially lower-cost alternative to more complex spirocyclic systems like spirobifluorene. rsc.org

The incorporation of this compound into organic electronic materials could offer several advantages. The spirocyclic core can enhance solubility and prevent aggregation-induced quenching of fluorescence, while the ethynyl group provides a handle for further functionalization or for creating extended conjugated systems through coupling reactions. The synthesis of spiro[3.3]heptane derivatives for use as building blocks in medicinal chemistry and materials science is an active area of research, with methods being developed to create a variety of functionalized spiro[3.3]heptanes. researchgate.net

Integration into Liquid Crystalline Systems

Spiro compounds have been investigated for their potential in liquid crystal applications. The non-planar structure of spirocycles can influence the mesomorphic properties of a material, and their incorporation can lead to the formation of various liquid crystalline phases. tandfonline.comnih.govrsc.orgelsevierpure.com For instance, spiropyran-based compounds have been shown to form hexagonal columnar liquid-crystalline phases upon protonation. nih.govrsc.orgelsevierpure.com

While direct studies on this compound in liquid crystals are not available, research on other spiro[3.3]heptane derivatives indicates their potential. tandfonline.comgoogle.com The rigid, non-linear geometry of the spiro[3.3]heptane unit in this compound could be exploited to design novel liquid crystals with specific properties. The ethynyl group could be further functionalized to introduce mesogenic units, allowing for the creation of complex liquid crystalline materials.

Applications in Supramolecular Chemistry

The defined geometry and functional groups of this compound make it an intriguing candidate for the construction of complex supramolecular assemblies.

Design of Host-Guest Systems

The aryl-ethynyl linkage is considered a "privileged scaffold" in supramolecular chemistry for building host-guest systems. nih.gov The rigidity and linearity of the ethynyl group allow for the construction of well-defined cavities and binding pockets. nih.govrsc.org While this compound itself is not an aryl-ethynyl compound, the principles of using ethynyl groups in designing host systems can be applied. The ethynyl group can be used to extend the spirocyclic core and create larger, more complex host molecules.

Functional Group Role in Host-Guest Chemistry Reference Example
Ethynyl Group Can act as a rigid linker to construct molecular cavities and participates in weak C–H···O hydrogen bonds. nih.govacs.orgAryl-ethynyl scaffolds for molecular recognition and ethynyl-derived interactions in coordination polymers. nih.govacs.org
Spiro[3.3]heptane Core Provides a rigid, three-dimensional framework, influencing the shape and size of the host cavity. researchgate.netUse of spiro[3.3]heptane as a bioisostere for phenyl rings, indicating its ability to occupy a defined space. researchgate.net
Ketone Group Can act as a hydrogen bond acceptor, facilitating interactions with guest molecules.General principle in supramolecular chemistry.

Construction of Molecular Machines and Devices

The development of molecular machines is a frontier in chemistry, and ethynyl-containing molecules have been utilized in their construction. chemrxiv.orgchemrxiv.orgnih.gov For example, ethynyl heterocycles have been used in the assembly of molecular rotors. chemrxiv.orgchemrxiv.org The rigid and linear nature of the ethynyl group makes it an excellent component for creating rotating or switching elements within a larger molecular framework.

The spirocyclic nature of this compound could be leveraged to create more complex, three-dimensional molecular machines. The spiro center can act as a pivot point or a rigid anchor for moving parts. While the direct application of this specific compound is yet to be explored, the combination of a spirocyclic core and a reactive ethynyl group provides a promising platform for the future design and synthesis of sophisticated molecular machines and devices.

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Future Research Directions and Outlook for 6 Ethynylspiro 3.3 Heptan 2 One Chemistry

Exploration of Unprecedented Synthetic Pathways

The development of novel and efficient synthetic routes to 6-ethynylspiro[3.3]heptan-2-one and its derivatives is a primary focus for future research. While methods for constructing the spiro[3.3]heptane core exist, often involving multi-step sequences, the exploration of more convergent and atom-economical pathways is crucial. researchgate.net Future synthetic strategies are expected to move beyond traditional linear approaches towards cascade reactions and one-pot transformations that can rapidly assemble this complex scaffold from simpler, readily available starting materials.

Key areas of exploration will likely include:

[2+2] Cycloadditions: The use of keteneiminium salts with substituted alkenes presents a modular approach to constructing the cyclobutanone (B123998) ring of the spiro[3.3]heptane system. researchgate.net Future work could focus on developing catalytic and asymmetric variants of these reactions to directly install chirality.

Ring Expansions: Strain-release-driven ring expansions of smaller spirocyclic systems, such as spirocyclopropanes, could offer a novel entry point to the spiro[3.3]heptane skeleton. nih.gov

C-H Activation/Functionalization: The direct functionalization of C-H bonds on a pre-formed spiro[3.3]heptane core represents a highly efficient strategy for introducing the ethynyl (B1212043) group and other functionalities, minimizing the need for protecting groups and reducing step counts. neuroquantology.com

These advanced synthetic methods will not only improve the accessibility of this compound but also facilitate the creation of diverse libraries of analogues for various applications.

Discovery of Novel Reactivity and Mechanistic Insights

The combination of a ketone and a terminal alkyne within a strained spirocyclic framework suggests a rich and largely unexplored reactive landscape. Future research will undoubtedly focus on uncovering novel transformations and gaining a deeper mechanistic understanding of the interplay between these functional groups.

Potential areas of investigation include:

Intramolecular Reactions: The proximity of the ketone and alkyne functionalities could be exploited to trigger novel intramolecular cyclizations, rearrangements, or addition reactions, leading to the formation of unique polycyclic structures.

Alkynes as Carbonyl Surrogates: The alkyne can serve as a masked carbonyl group, allowing for synthetic manipulations that would be incompatible with a ketone. nih.gov Subsequent hydration or oxidation could then unmask the carbonyl functionality at a later stage.

Catalytic Transformations: The development of new catalytic systems will be key to unlocking selective transformations of the ketone and alkyne moieties. For instance, metal-catalyzed additions to the alkyne or enantioselective reductions of the ketone could provide access to a wide range of new derivatives. chemrxiv.orgacs.org The reaction of terminal alkynes with reagents like diacetoxyiodobenzene (B1259982) can lead to the formation of α-acyloxy ketones, a transformation that could be explored with this spirocyclic system. researchgate.net

Detailed mechanistic studies, employing both experimental techniques and computational modeling, will be essential to understand the underlying principles governing the reactivity of this unique molecule and to guide the design of new reactions.

Advancements in Stereoselective Synthesis and Control

The spiro[3.3]heptane scaffold possesses multiple stereocenters, making stereocontrol a critical aspect of its chemistry. The development of highly stereoselective synthetic methods will be paramount for accessing enantiopure this compound and its derivatives, which is often a prerequisite for applications in medicinal chemistry.

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the spirocyclic core. rsc.org This includes the potential for enantioselective [4+3] cycloadditions to construct complex polycyclic systems. acs.org

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can guide the stereoselective formation of the spirocycle, after which the auxiliary can be removed.

Resolution of Racemates: For synthetic routes that produce a racemic mixture, the development of efficient methods for separating the enantiomers, such as chiral chromatography or diastereomeric salt formation, will be important.

Achieving high levels of stereocontrol will be a significant step towards realizing the full potential of this compound as a chiral building block in the synthesis of complex molecules.

Expanded Role in Advanced Materials and Supramolecular Architectures

The rigid, three-dimensional structure of the spiro[3.3]heptane core, combined with the electronic properties of the ethynyl group, makes this compound a promising candidate for the development of advanced materials and supramolecular assemblies.

Future applications in this domain could include:

Hole-Transporting Materials: Spiro-configured molecules have shown promise as hole-transporting materials in perovskite solar cells. The spiro[3.3]heptane framework of this compound could be incorporated into novel materials with tailored electronic properties.

Molecular Scaffolding: The well-defined geometry of the spirocycle can be used to position functional groups in precise spatial arrangements, making it an ideal scaffold for building complex supramolecular architectures, such as molecular cages and polymers. acs.org The spiro[3.3]heptane unit can act as a non-collinear bioisostere for phenyl rings, offering new design possibilities in medicinal and materials chemistry. researchgate.net

Functional Polymers: The terminal alkyne provides a versatile handle for polymerization reactions, such as click chemistry or polymerization to form polyacetylenes, leading to the creation of novel polymers with unique thermal, mechanical, and electronic properties.

The ability to synthesize and functionalize this compound will open the door to a new class of materials with potentially superior performance characteristics.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The increasing demand for the rapid synthesis and screening of large libraries of compounds in drug discovery and materials science has driven the development of automated synthesis and flow chemistry techniques. rroij.comacs.org The integration of these technologies into the chemistry of this compound will be a key enabler for its future development.

Future research will likely involve:

Automated Synthesis Platforms: The development of automated platforms for the multi-step synthesis of this compound and its derivatives will allow for the rapid generation of compound libraries for high-throughput screening. researchgate.netresearchsquare.combath.ac.ukresearchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors can offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. neuroquantology.com The development of flow-based syntheses of this compound will be crucial for its large-scale production. manufacturingchemist.com

Machine Learning and AI: The use of machine learning algorithms and artificial intelligence can accelerate the discovery of new reactions and the optimization of reaction conditions, further streamlining the synthesis of this and other complex molecules. neuroquantology.comrroij.com

By embracing these modern synthetic tools, researchers can significantly accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What synthetic routes are recommended for 6-Ethynylspiro[3.3]heptan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of spiro compounds like this compound typically involves constructing the spiro scaffold through cyclization or cross-coupling reactions. Key strategies include:
  • Ring-closing metathesis or intramolecular cycloadditions to form the spiro[3.3]heptane core.

  • Introduction of the ethynyl group via Sonogashira coupling or alkyne functionalization .
    Optimization requires precise control of temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., THF or DCM for stability), and catalyst selection (e.g., palladium catalysts for coupling reactions). Reaction progress should be monitored via TLC or HPLC to adjust parameters in real time .

    • Data Table : Synthesis Conditions for Related Spiro Compounds
CompoundKey Reaction StepsOptimal ConditionsYieldReference
Methyl 6-chlorospiro[3.3]heptane-2-carboxylateChlorination at position 620°C, DCM, 12h72%
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptaneMethylallyl group functionalization40°C, THF, Pd(PPh₃)₄ catalyst65%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify spiro carbon environments and ethynyl proton signals (δ ~2.5–3.5 ppm).
  • X-ray Crystallography : To resolve spatial conformation of the spiro scaffold and substituent geometry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₉H₁₀O: 134.07).
    Compare spectral data with structurally similar compounds (e.g., 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles . Steps to address this include:
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays).
  • Structural Analog Comparison : Benchmark against compounds like 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane, where methylallyl groups enhance lipophilicity and target interaction .
  • Computational Modeling : Use molecular dynamics to predict binding modes and conformational rigidity effects .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity can be achieved via:
  • Chiral Catalysts : Employ palladium complexes with chiral ligands (e.g., BINAP) for asymmetric alkyne coupling .
  • Kinetic Resolution : Separate enantiomers using chiral stationary phases in HPLC.
  • Design of Experiments (DOE) : Systematically test variables (e.g., catalyst loading, solvent) to maximize enantiomeric excess (ee) .

Q. How should researchers handle reactive intermediates during this compound synthesis?

  • Methodological Answer : Reactive intermediates (e.g., ethynyl lithium species) require:
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.
  • Low-Temperature Quenching : Add reagents at –78°C to stabilize intermediates.
  • Safety Protocols : Follow MSDS guidelines for PPE (gloves, goggles) and ventilation .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Computational tools include:
  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways.
  • Molecular Dynamics (MD) : Simulate spiro scaffold stability under varying conditions.
  • Retrosynthetic Analysis : Use AI-based platforms (e.g., ASKCOS) to propose feasible synthetic routes .

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